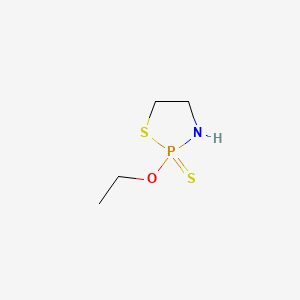
1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide is a chemical compound with the molecular formula C4H10NOPS2 It is a member of the thiazaphospholidine family, which contains a phosphorus atom bonded to sulfur and nitrogen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide typically involves the reaction of phosphorus pentasulfide with an appropriate amine and an alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
P2S5+RNH2+ROH→C4H10NOPS2+H2S
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiazaphospholidine derivatives.
Scientific Research Applications
1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological molecules, such as enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target molecule and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 1,3,2-Thiazaphospholidine, 2-methoxy-, 2-sulfide
- 1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-oxide
- 1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-selenide
Uniqueness
1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Properties
CAS No. |
13346-70-8 |
|---|---|
Molecular Formula |
C4H10NOPS2 |
Molecular Weight |
183.2 g/mol |
IUPAC Name |
2-ethoxy-2-sulfanylidene-1,3,2λ5-thiazaphospholidine |
InChI |
InChI=1S/C4H10NOPS2/c1-2-6-7(8)5-3-4-9-7/h2-4H2,1H3,(H,5,8) |
InChI Key |
TVCGXRFYIUYVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=S)NCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















